4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Overview
Description
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a thieno[3,2-b]pyrrole core structure
Mechanism of Action
Target of Action
For example, some pyrrole derivatives are known to inhibit HIV-1 protease .
Mode of Action
The mode of action of a pyrrole derivative would depend on its specific structure and the biological target it interacts with. Some pyrrole derivatives act by binding to an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
Pyrrole derivatives can be involved in various biochemical pathways, depending on their specific biological targets. For example, pyrrole derivatives that inhibit HIV-1 protease would be involved in the viral replication pathway .
Result of Action
The molecular and cellular effects of a pyrrole derivative would depend on its specific biological targets and mode of action. For example, pyrrole derivatives that inhibit HIV-1 protease would prevent the maturation of viral particles, thereby inhibiting viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the construction of the thieno[3,2-b]pyrrole core followed by the introduction of the 2-methoxyethyl group and the carboxylic acid functionality. One common approach is the cyclization of a suitable precursor, such as a β-enaminone, under oxidative conditions. This can be achieved using reagents like iodine or copper(II) salts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thieno[3,2-b]pyrrole core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the thieno[3,2-b]pyrrole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxylic acid: Lacks the 2-methoxyethyl group, which may affect its solubility and reactivity.
2-methoxyethyl-4H-thieno[3,2-b]pyrrole: Lacks the carboxylic acid group, which may influence its biological activity and chemical properties.
Uniqueness
4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is unique due to the presence of both the 2-methoxyethyl group and the carboxylic acid functionality. This combination of groups can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(2-methoxyethyl)thieno[3,2-b]pyrrole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-14-4-3-11-7-2-5-15-9(7)6-8(11)10(12)13/h2,5-6H,3-4H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKJPHVSZBSJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C1C(=O)O)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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